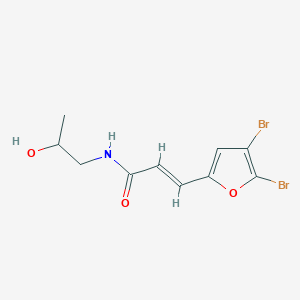
Hpdbfa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a hydroxypropyl group, a dibromo-substituted furan ring, and an acrylamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide typically involves a multi-step process. One common method starts with the bromination of furan to introduce bromine atoms at the 4 and 5 positions. This is followed by the reaction of the dibromo-furan with acryloyl chloride to form the acrylamide intermediate. Finally, the hydroxypropyl group is introduced through a nucleophilic substitution reaction using 2-hydroxypropylamine under controlled conditions.
Industrial Production Methods
Industrial production of N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The dibromo-furan ring can be reduced to form a dihydrofuran derivative.
Substitution: The bromine atoms on the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of substituted furan derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or interfering with cellular signaling pathways. The dibromo-furan ring and hydroxypropyl group are believed to play crucial roles in its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide can be compared with other similar compounds, such as:
N-2-Hydroxypropyl-beta-(4,5-dichloro-2-furyl)acrylamide: Similar structure but with chlorine atoms instead of bromine.
N-2-Hydroxypropyl-beta-(4,5-difluoro-2-furyl)acrylamide: Similar structure but with fluorine atoms instead of bromine.
N-2-Hydroxypropyl-beta-(4,5-diiodo-2-furyl)acrylamide: Similar structure but with iodine atoms instead of bromine.
The uniqueness of N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide lies in the specific properties imparted by the dibromo-furan ring, which can influence its reactivity, stability, and biological activity.
Eigenschaften
CAS-Nummer |
100036-97-3 |
|---|---|
Molekularformel |
C10H11Br2NO3 |
Molekulargewicht |
353.01 g/mol |
IUPAC-Name |
(E)-3-(4,5-dibromofuran-2-yl)-N-(2-hydroxypropyl)prop-2-enamide |
InChI |
InChI=1S/C10H11Br2NO3/c1-6(14)5-13-9(15)3-2-7-4-8(11)10(12)16-7/h2-4,6,14H,5H2,1H3,(H,13,15)/b3-2+ |
InChI-Schlüssel |
SAHYPAVKKJLDDT-NSCUHMNNSA-N |
SMILES |
CC(CNC(=O)C=CC1=CC(=C(O1)Br)Br)O |
Isomerische SMILES |
CC(CNC(=O)/C=C/C1=CC(=C(O1)Br)Br)O |
Kanonische SMILES |
CC(CNC(=O)C=CC1=CC(=C(O1)Br)Br)O |
Synonyme |
HPDBFA N-2-hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















